Aqueous Solubility and LogP: A Computed Foundation for Handling and Assay Design
A key differentiator for 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 1000339-28-5) lies in its calculated physicochemical profile, which directly impacts experimental handling and biological interpretation. While measured experimental data are scarce for this specific compound, computed values provide a critical baseline for comparison and assay design. The compound has a calculated aqueous solubility of 6.4E-3 g/L at 25°C . This insolubility is a defining characteristic that necessitates the use of organic co-solvents (e.g., DMSO) for in vitro assays. Furthermore, its calculated LogP is 5.54, indicating high lipophilicity, which is expected to influence membrane permeability and non-specific binding . These computed parameters are essential for anticipating and troubleshooting solubility-limited activity in biological screens, a common pitfall in oxadiazole research [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 6.4E-3 g/L |
| Comparator Or Baseline | Class-level observation (many 1,2,4-oxadiazoles exhibit poor aqueous solubility) |
| Quantified Difference | N/A (Computed value for target compound) |
| Conditions | Calculated at 25 ºC using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
This computed solubility value defines the practical handling requirements for this compound and must be accounted for in any biological assay to ensure accurate activity assessment.
- [1] Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
